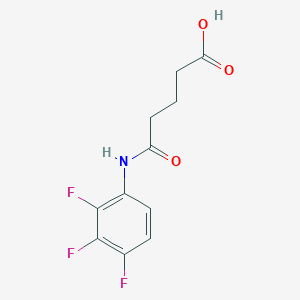

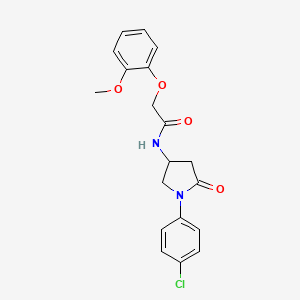

5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

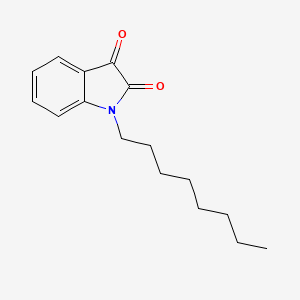

5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid is a chemical compound with the CAS Number 256955-24-5 . It has a molecular weight of 261.197 and a molecular formula of C11H10F3NO3 .

Molecular Structure Analysis

The molecular structure of 5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid consists of 11 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms . For a detailed structural analysis, it’s recommended to use specialized software or databases that provide 3D molecular structures.Physical And Chemical Properties Analysis

5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid has a density of 1.5±0.1 g/cm3, a boiling point of 444.1±45.0 °C at 760 mmHg, and a flash point of 222.4±28.7 °C . Its exact mass is 261.061279 and it has a LogP value of 1.70 . The vapor pressure is 0.0±1.1 mmHg at 25°C and the index of refraction is 1.537 .Scientific Research Applications

Pharmacological Properties

- Compounds derived from 5-oxo-pentanoic acid, such as lorglumide, are identified as a new class of non-peptide cholecystokinin (CCK) antagonists, displaying affinity for pancreatic CCK receptors. Lorglumide is highlighted for its pharmacological properties, including its role as a competitive, specific, and potent CCK antagonist, and its potential diagnostic or therapeutic applications in conditions where CCK involvement is suspected (Makovec et al., 1987).

Biochemical and In Vivo Effects

- R 68 070, a compound with a structural resemblance to 5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid, combines thromboxane A2 (TXA2) synthetase inhibition with TXA2/prostaglandin endoperoxide receptor blockade. This compound shows significant in vivo activity, including the inhibition of platelet aggregation and prolongation of bleeding times, which could make it a valuable pharmacological tool for studying the roles of TXA2 and related metabolites in pathology (Clerck et al., 1989).

Chemoattractant Properties

- 5-oxo-ETE, a metabolite of arachidonic acid related to 5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid, is identified as a potent stimulator for eosinophils, indicating its significant role in the inflammatory response and potential as a target for treating allergic diseases and asthma (Powell et al., 1999).

Role in Eosinophilic Diseases

- The biochemical, biological, and chemical aspects of 5-oxo-ETE are thoroughly reviewed, highlighting its potent chemoattractant properties for eosinophils and neutrophils, its synthesis, and its signaling through a G-protein-coupled receptor. This underscores its potential importance in allergic diseases and the possibility of developing therapeutic agents targeting its formation or effects (Powell & Rokach, 2005).

properties

IUPAC Name |

5-oxo-5-(2,3,4-trifluoroanilino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c12-6-4-5-7(11(14)10(6)13)15-8(16)2-1-3-9(17)18/h4-5H,1-3H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPLVHQMFCGEPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1NC(=O)CCCC(=O)O)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882980.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2882981.png)

![N-{4-[2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]phenyl}-2-furamide](/img/structure/B2882983.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2882987.png)

![3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2882998.png)